molecular formula C6H7NO4 B1526164 Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate CAS No. 37772-85-3

Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B1526164
CAS No.: 37772-85-3
M. Wt: 157.12 g/mol
InChI Key: DANTWGGJJYWTIA-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C6H7NO4 and its molecular weight is 157.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

It is known that pyrrole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure and functional groups present in the pyrrole derivative.

Cellular Effects

Other pyrrole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that pyrrole derivatives can have long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate at different dosages in animal models are not well studied. Other pyrrole derivatives have shown threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins and could potentially affect its localization or accumulation .

Subcellular Localization

It is possible that it could be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .

Properties

IUPAC Name

methyl 3-hydroxy-5-oxo-1,2-dihydropyrrole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4/c1-11-6(10)4-3(8)2-7-5(4)9/h8H,2H2,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DANTWGGJJYWTIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(CNC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37772-85-3
Record name 4-HYDROXY-2-OXO-2,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLIC ACID METHYL ESTER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 2
Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 3
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Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 4
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Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 5
Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 6
Methyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate

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